REACTION_CXSMILES
|
[BH4-].[Na+].ClC[C:5]([NH2:7])=O.[CH3:8][NH:9][C:10](=O)[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl.[OH-].[Na+].[CH3:22]OCCOC>>[C:12]1([CH:11]2[NH:7][CH2:5][CH2:8][N:9]([CH3:22])[CH2:10]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
75.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
compound ( I )
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N.CNC(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
640 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Type
|
CUSTOM
|
Details
|
The resulting whitish suspension was stirred at 20°±2° C. for at least 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0°-50° C. with an ice water bath
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 0°-5° C.
|
Type
|
CUSTOM
|
Details
|
without exceeding 20° C., with an exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 42°±30° C. for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to 10°-15° C.
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to 10°-15° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×250 mL)
|
Type
|
CUSTOM
|
Details
|
The accumulated organic phases were evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CN(CCN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.33 g | |
YIELD: PERCENTYIELD | 96.15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].ClC[C:5]([NH2:7])=O.[CH3:8][NH:9][C:10](=O)[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl.[OH-].[Na+].[CH3:22]OCCOC>>[C:12]1([CH:11]2[NH:7][CH2:5][CH2:8][N:9]([CH3:22])[CH2:10]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
75.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
compound ( I )
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N.CNC(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
640 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Type
|
CUSTOM
|
Details
|
The resulting whitish suspension was stirred at 20°±2° C. for at least 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0°-50° C. with an ice water bath
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 0°-5° C.
|
Type
|
CUSTOM
|
Details
|
without exceeding 20° C., with an exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 42°±30° C. for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to 10°-15° C.
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to 10°-15° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×250 mL)
|
Type
|
CUSTOM
|
Details
|
The accumulated organic phases were evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CN(CCN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.33 g | |
YIELD: PERCENTYIELD | 96.15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |